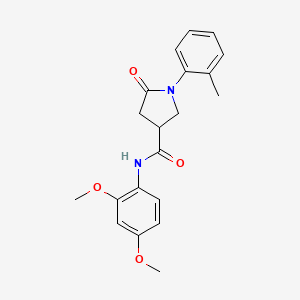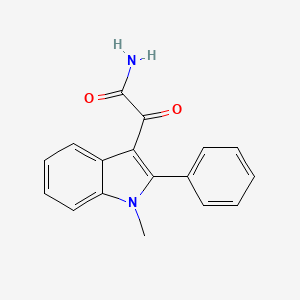![molecular formula C23H26N2O5 B4424864 benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424864.png)
benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Overview
Description
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate, also known as BIPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPA is a piperazine derivative that exhibits a unique combination of biochemical and physiological effects, making it an attractive candidate for further research.
Mechanism of Action
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cellular proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cellular differentiation. Additionally, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cellular proliferation and survival.
Biochemical and Physiological Effects:
This compound exhibits a unique combination of biochemical and physiological effects, making it an attractive candidate for further research. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, highlighting its potential as a novel anticancer agent. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, highlighting its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exhibits several advantages and limitations for laboratory experiments. One advantage of this compound is its high potency and selectivity, allowing for the precise targeting of specific enzymes and signaling pathways. Additionally, this compound exhibits favorable pharmacokinetic properties, including high bioavailability and low toxicity. However, one limitation of this compound is its relatively complex synthesis method, requiring multiple steps and purification processes.
Future Directions
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exhibits significant potential for further research in various scientific fields. One future direction for this compound research is the development of novel anticancer agents based on its potent antitumor activity. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound, as well as its potential applications in various inflammatory and oxidative stress-related diseases. Finally, future research is needed to optimize the synthesis method of this compound, potentially leading to the development of more efficient and cost-effective production methods.
Scientific Research Applications
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of novel anticancer agents. Additionally, this compound has been shown to possess antiviral and antibacterial properties, highlighting its potential as a broad-spectrum antimicrobial agent.
properties
IUPAC Name |
benzyl 2-[3-oxo-1-(4-propan-2-yloxybenzoyl)piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-16(2)30-19-10-8-18(9-11-19)23(28)25-13-12-24-22(27)20(25)14-21(26)29-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWHQYNVXMXSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-methyl-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4424783.png)
![N-benzyl-4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B4424794.png)
![5-isopropyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4424802.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B4424823.png)
![ethyl 1-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4424829.png)

![3-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4424843.png)

![N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4424858.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4424862.png)

![3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424882.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4424885.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4424887.png)